molecular formula C17H17NO3 B6407824 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid CAS No. 1261915-15-4

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid

Cat. No.: B6407824
CAS No.: 1261915-15-4
M. Wt: 283.32 g/mol
InChI Key: QCOLVUGKPAAXJF-UHFFFAOYSA-N
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Description

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid is a chemical compound that has garnered significant attention due to its potential applications in various scientific fields. This compound is known for its unique structure, which includes a dimethylaminocarbonyl group attached to a phenyl ring, and a methyl group attached to a benzoic acid moiety.

Properties

IUPAC Name

2-[4-(dimethylcarbamoyl)phenyl]-6-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-11-5-4-6-14(15(11)17(20)21)12-7-9-13(10-8-12)16(19)18(2)3/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOLVUGKPAAXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=C(C=C2)C(=O)N(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691329
Record name 4'-(Dimethylcarbamoyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261915-15-4
Record name 4'-(Dimethylcarbamoyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid typically involves the reaction of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid with a suitable benzoic acid derivative. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The dimethylaminocarbonyl group can interact with enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylcarbamoyl)phenylboronic acid
  • 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid
  • 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-methylbenzoic acid

Uniqueness

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the dimethylaminocarbonyl group and the methyl group on the benzoic acid moiety allows for unique interactions with molecular targets, making it a valuable compound in various research applications .

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